methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
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Description
Methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound with a unique structure that includes a pyrido[3,2-d]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a derivative of 2,1-benzothiazine , which is known for its analgesic properties . Therefore, it is plausible that the compound may interact with pain receptors or other related targets in the body.
Mode of Action
Based on its structural similarity to 2,1-benzothiazine derivatives , it is likely that the compound interacts with its targets in a similar manner. This interaction could lead to changes in the target’s function, potentially resulting in analgesic effects .
Biochemical Pathways
Given the analgesic properties of related 2,1-benzothiazine derivatives , it is possible that the compound may affect pain signaling pathways
Result of Action
Based on the analgesic properties of related 2,1-benzothiazine derivatives , it is likely that the compound may have similar effects. This could include reducing the perception of pain at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate typically involves multi-step organic reactions. The process begins
Properties
CAS No. |
921873-77-0 |
---|---|
Molecular Formula |
C24H20N4O5 |
Molecular Weight |
444.447 |
IUPAC Name |
methyl 4-[[2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C24H20N4O5/c1-33-23(31)17-9-11-18(12-10-17)26-20(29)15-27-19-8-5-13-25-21(19)22(30)28(24(27)32)14-16-6-3-2-4-7-16/h2-13H,14-15H2,1H3,(H,26,29) |
InChI Key |
CGWVYVSCRDMKMV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
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